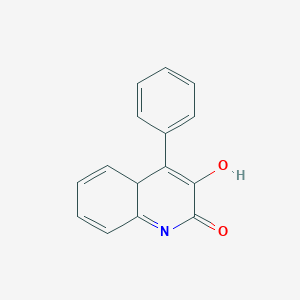![molecular formula C33H49ClN2O6 B12352921 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride CAS No. 191089-60-8](/img/structure/B12352921.png)
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine, hexahydro-1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl]-, hydrochloride (1:2) is a complex organic compound with the molecular formula C33H50Cl2N2O6. This compound is known for its unique structure, which includes a diazepine ring and two trimethoxyphenyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-1,4-Diazepine, hexahydro-1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl]-, hydrochloride (1:2) involves several steps. One common method includes the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the diazepine ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine, hexahydro-1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl]-, hydrochloride (1:2) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-1,4-Diazepine, hexahydro-1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl]-, hydrochloride (1:2) include other 1H-1,4-diazepines such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine These compounds share a similar diazepine core but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
191089-60-8 |
|---|---|
Molekularformel |
C33H49ClN2O6 |
Molekulargewicht |
605.2 g/mol |
IUPAC-Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride |
InChI |
InChI=1S/C33H48N2O6.ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;1H/b14-9+,15-10+; |
InChI-Schlüssel |
LSKASRKOAUCNSK-ZDDKITRRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)





![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
![2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352913.png)



